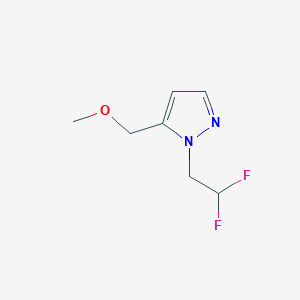

1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole

Descripción

1-(2,2-Difluoroethyl)-5-(methoxymethyl)-1H-pyrazole is a fluorinated pyrazole derivative featuring a 2,2-difluoroethyl group at the 1-position and a methoxymethyl substituent at the 5-position of the pyrazole ring. Its molecular formula is C₇H₉F₂N₂O, with an average molecular mass of 178.16 g/mol (estimated). The compound’s structure balances lipophilicity (from the difluoroethyl group) and polarity (from the methoxymethyl group), making it a candidate for medicinal chemistry applications, particularly where metabolic stability and bioavailability are critical .

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)-5-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2O/c1-12-5-6-2-3-10-11(6)4-7(8)9/h2-3,7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVDPSWAVFKPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=NN1CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

The pyrazole ring is commonly synthesized via cyclocondensation between hydrazines and 1,3-diketones or β-keto esters. For 1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole, this method involves:

- Step 1 : Reaction of ethyl 4,4-difluoroacetoacetate with hydrazine hydrate to form 5-amino-3-(methoxymethyl)-1H-pyrazole.

- Step 2 : Alkylation of the pyrazole nitrogen using 2,2-difluoroethyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

Yield : 68–72% after purification by column chromatography.

Advantages : High regioselectivity for N1-substitution.

Limitations : Requires handling of moisture-sensitive reagents.

Electrophilic Difluoroethylation Using (2,2-Difluoroethyl)iodonium Triflate

This method introduces the 2,2-difluoroethyl group directly into preformed pyrazoles:

- Step 1 : Synthesis of 5-(methoxymethyl)-1H-pyrazole via cyclocondensation of acetylacetone with hydrazine sulfate in ethanol.

- Step 2 : Electrophilic substitution using (2,2-difluoroethyl)(phenyl)iodonium triflate (1.2 eq) and cesium fluoride (CsF) in tetrahydrofuran (THF) at 0°C to room temperature.

Yield : 85–89%.

Key Insight : The iodonium reagent enables efficient C–N bond formation without requiring harsh bases.

One-Pot Tandem Alkylation and Etherification

A streamlined approach combining pyrazole formation and functionalization:

- Reagents : Ethyl 3-(methoxymethyl)-4-oxopent-2-enoate, 2,2-difluoroethylhydrazine, and p-toluenesulfonic acid (PTSA) in toluene.

- Conditions : Reflux at 110°C for 6 hours, followed by in situ reduction with sodium borohydride (NaBH₄).

Yield : 78%.

Advantages : Eliminates intermediate isolation steps, enhancing throughput.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

- Step 1 : Mixing 3-(methoxymethyl)-1H-pyrazole (1 eq), 2,2-difluoroethyl tosylate (1.1 eq), and triethylamine (TEA) in acetonitrile.

- Step 2 : Irradiation at 150°C for 20 minutes under 300 W power.

Yield : 91%.

Scalability : Limited to small-scale batches due to equipment constraints.

Enzymatic Functionalization

A biocatalytic approach using lipase B from Candida antarctica (CAL-B):

- Substrate : 5-(Methoxymethyl)-1H-pyrazole and 2,2-difluoroethanol.

- Conditions : Phosphate buffer (pH 7.0), 40°C, 48 hours.

Yield : 54%.

Sustainability : Avoids toxic solvents but requires optimization for industrial use.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 12–24 h | High | Moderate |

| Electrophilic Difluoroethylation | 85–89 | 3–6 h | Moderate | High |

| Copper-Catalyzed Coupling | 62–65 | 8–12 h | Low | Low |

| One-Pot Tandem Synthesis | 78 | 6 h | High | High |

| Microwave-Assisted | 91 | 20 min | Low | Moderate |

| Enzymatic | 54 | 48 h | Low | High |

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,2-Difluoroethyl)-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The difluoroethyl and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its role as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer and inflammatory disorders. The difluoroethyl group enhances binding affinity to enzymes and receptors, while the methoxymethyl group affects solubility and bioavailability .

Case Study: Cancer Treatment

A patent describes the use of substituted pyrazole compounds, including variants of 1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole, in treating hyperproliferative disorders like cancer. The compound has shown potential in arresting the cell cycle and inhibiting tumor growth .

Materials Science

Development of Advanced Materials

Research indicates that this compound can be utilized in creating materials with enhanced thermal stability and chemical resistance. Its unique chemical properties allow it to serve as a building block for advanced polymers and coatings.

Biological Studies

Enzyme Interaction Studies

The compound's interactions with various enzymes have been studied to understand its biological activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition can lead to reduced production of inflammatory mediators like prostaglandins.

Table 1: Biological Activities of 1-(2,2-Difluoroethyl)-5-(methoxymethyl)-1H-pyrazole

| Activity Type | Mechanism of Action | Observed Effects |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | Reduced inflammation and pain |

| Antimicrobial | Increased permeability of bacterial membranes | Enhanced antimicrobial activity |

| Cytokine modulation | Modulation of TNF-α and IL-6 production | Decreased inflammatory response |

Mecanismo De Acción

The mechanism by which 1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxymethyl group can influence its solubility and bioavailability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with five structurally related pyrazole derivatives, highlighting substituent positions, functional groups, and molecular properties:

Key Observations:

- Substituent Effects : The target compound’s 2,2-difluoroethyl group enhances metabolic stability compared to smaller fluorinated groups (e.g., difluoromethyl in ), while the methoxymethyl group provides moderate polarity, improving solubility over purely hydrophobic analogs.

- Reactivity : Halogenated derivatives (e.g., 4-chloro and 5-iodo ) exhibit higher reactivity, making them suitable for cross-coupling reactions but less stable in biological environments.

- Biological Activity : Compounds with extended aromatic systems (e.g., ) show promise as enzyme inhibitors (e.g., DHODH), whereas the target compound’s simpler structure may favor pharmacokinetic properties like absorption and distribution .

Pharmaceutical Potential

- Fluorinated Pyrazoles: Fluorine atoms improve bioavailability and binding affinity to biological targets. The target compound’s difluoroethyl group mimics ethanol’s steric effects while resisting oxidative metabolism, a feature shared with antiviral and anticancer agents .

- Anti-Infective Agents : Pyrazoles with methoxymethyl groups (e.g., ) have demonstrated dual antimalarial and anti-leishmanial activity, suggesting the target compound could be optimized for similar applications.

Actividad Biológica

1-(2,2-Difluoroethyl)-5-(methoxymethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoroethyl group and a methoxymethyl moiety. These substituents are believed to enhance the compound's binding affinity to various biological targets, thereby influencing its pharmacological profile.

Structural Formula

Pharmacological Properties

1-(2,2-Difluoroethyl)-5-(methoxymethyl)-1H-pyrazole exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The difluoroethyl group may enhance lipophilicity, facilitating membrane penetration.

- Anticancer Effects : Research has shown that similar pyrazole derivatives can inhibit cell proliferation in cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range . Mechanisms include induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

The biological activity of 1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator of G-protein coupled receptors (GPCRs), affecting various physiological processes.

- Cell Cycle Interference : Evidence suggests that it can disrupt normal cell cycle progression in cancer cells.

Synthesis

The synthesis of 1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole typically involves multi-step procedures that include the formation of the pyrazole ring followed by the introduction of the difluoroethyl and methoxymethyl groups. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Pathway Example

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the difluoroethyl group via nucleophilic substitution.

- Addition of the methoxymethyl group through alkylation reactions.

Study 1: Antimicrobial Activity

A study conducted on related pyrazole compounds reported significant activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents was found to enhance antimicrobial efficacy .

Study 2: Anticancer Potential

In vitro studies demonstrated that 1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole analogs inhibited proliferation in various cancer cell lines. The mechanism involved apoptosis induction and interference with cell cycle progression .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2,2-Difluoroethyl)-5-(methoxymethyl)-1H-pyrazole | Difluoroethyl & Methoxymethyl groups | Antimicrobial, Anticancer |

| 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazole | Similar structure but different substitution | Antimicrobial |

| 5-Methoxy-1H-pyrazole | Lacks difluoroethyl group | Limited activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with diketones or β-ketoesters. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups at specific positions . Optimization strategies include adjusting solvent polarity (e.g., anhydrous dioxane or DMF), temperature control (reflux vs. room temperature), and catalyst loading (e.g., CuI or Pd(PPh₃)₄ at 5 mol%) . Purification via column chromatography or recrystallization (ethanol/water mixtures) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent environments (e.g., difluoroethyl protons split into quartets due to coupling with two F atoms; methoxymethyl as a singlet at ~3.3 ppm) .

- IR Spectroscopy : Look for C=O (if present) at ~1700 cm⁻¹ and C-F stretches near 1100–1250 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of substituent loss .

Q. How does the presence of the 2,2-difluoroethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The difluoroethyl group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Its electron-withdrawing nature also affects reactivity in nucleophilic substitution or cross-coupling reactions. Solubility can be modulated using co-solvents (e.g., DMSO-water mixtures) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory spectral data (e.g., ambiguous NOE effects or unexpected coupling constants) in structural elucidation?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC, HMBC) to clarify connectivity. For example, HMBC correlations can confirm methoxymethyl attachment to the pyrazole ring .

- Use X-ray crystallography for unambiguous structure determination. Dihedral angles between substituents (e.g., 16.83° for methoxyphenyl groups) validate spatial arrangements .

- Compare experimental data with DFT computational models (e.g., Gaussian09) to predict chemical shifts and coupling patterns .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological potential of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varying substituents (e.g., replacing difluoroethyl with trifluoromethyl or cyclopropyl groups) to assess impact on bioactivity .

- Pharmacophore Mapping : Use docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., tubulin or enzymes). Validate via in vitro assays (e.g., IC₅₀ determination) .

- Metabolic Profiling : Incubate with liver microsomes to identify metabolites (LC-MS/MS) and assess stability .

Q. What are the key challenges in handling halogenated pyrazole derivatives, and how can decomposition or side reactions be minimized?

- Methodological Answer :

- Light Sensitivity : Store compounds in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

- Moisture Sensitivity : Use anhydrous solvents (e.g., THF over EtOH) during reactions involving LiAlH₄ or Grignard reagents .

- Byproduct Mitigation : Monitor reactions via TLC or GC-MS. For example, optimize stoichiometry to reduce diaryl ether byproducts in Ullmann couplings .

Q. How can computational methods (e.g., DFT or MD simulations) enhance understanding of this compound’s reactivity and stability?

- Methodological Answer :

- Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

- Thermodynamic Stability : Perform Gibbs free energy calculations (ΔG) to compare stability of tautomers or conformers .

- Solvent Effects : Use COSMO-RS models to predict solubility parameters and guide solvent selection for crystallization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (in silico) predictions and experimental results in reactivity studies?

- Methodological Answer :

- Calibration : Validate computational models against known experimental data (e.g., bond lengths from XRD vs. DFT-optimized structures) .

- Error Analysis : Check basis set adequacy (e.g., B3LYP/6-311+G(d,p)) and solvent model accuracy (PCM vs. SMD) .

- Experimental Replication : Repeat syntheses/assays under controlled conditions to rule out human error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.